molecular formula C23H24ClNO5 B11053157 5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-(3-ethoxypropyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11053157
M. Wt: 429.9 g/mol
InChI Key: BIJPBWWDKCETCN-VZCXRCSSSA-N
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Description

5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone ring substituted with various functional groups

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 3-ethoxypropyl group: This can be done through an alkylation reaction.

    Addition of the 3-methoxybenzoyl group: This step may involve an acylation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids or bases for hydrolysis.

Scientific Research Applications

5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds, such as:

    5-(4-BROMOPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a bromine atom instead of chlorine.

    5-(4-CHLOROPHENYL)-1-(3-METHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a methoxy group instead of an ethoxy group.

The uniqueness of 5-(4-CHLOROPHENYL)-1-(3-ETHOXYPROPYL)-3-HYDROXY-4-(3-METHOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-1-(3-ethoxypropyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H24ClNO5/c1-3-30-13-5-12-25-20(15-8-10-17(24)11-9-15)19(22(27)23(25)28)21(26)16-6-4-7-18(14-16)29-2/h4,6-11,14,20,26H,3,5,12-13H2,1-2H3/b21-19-

InChI Key

BIJPBWWDKCETCN-VZCXRCSSSA-N

Isomeric SMILES

CCOCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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